Methyl 2-oxo-4-(trifluoromethyl)cyclohexanecarboxylate
Description
Properties
CAS No. |
917911-16-1 |
|---|---|
Molecular Formula |
C9H11F3O3 |
Molecular Weight |
224.18 g/mol |
IUPAC Name |
methyl 2-oxo-4-(trifluoromethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H11F3O3/c1-15-8(14)6-3-2-5(4-7(6)13)9(10,11)12/h5-6H,2-4H2,1H3 |
InChI Key |
RSDUKXYPQHLRFF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(CC1=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Dehydration-Condensation
The patent by US8669375B2 details an industrially scalable method for ester synthesis via dehydration-condensation using involatile acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid). For Methyl 2-oxo-4-(trifluoromethyl)cyclohexanecarboxylate, this involves:
-
Reacting 2-oxo-4-(trifluoromethyl)cyclohexanecarboxylic acid with methanol in a non-polar solvent (e.g., toluene).
-
Heating under reflux with 1–5 mol% acid catalyst.
-
Neutralizing residual acid with weak bases (e.g., sodium bicarbonate) to form insoluble salts, enabling facile filtration.
Key Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 2–3 mol% | Maximizes rate |
| Temperature | 80–110°C | Balances reflux |
| Reaction Time | 6–12 hours | Completes esterification |
This method achieves yields >75% but requires careful control to prevent ketone degradation.
Carboxylic Acid Precursor Synthesis
The carboxylic acid precursor, 2-oxo-4-(trifluoromethyl)cyclohexanecarboxylic acid, is synthesized via:
Friedel-Crafts Acylation
Introducing the ketone and trifluoromethyl groups via electrophilic substitution:
-
Cyclohexene reacts with trifluoroacetic anhydride under AlCl₃ catalysis to form 4-(trifluoromethyl)cyclohexanone.
-
Oxidation of the ketone to the carboxylic acid using KMnO₄ in acidic conditions.
Challenges:
Grignard Addition-Carbonation
-
4-(Trifluoromethyl)cyclohexanone is treated with methyl magnesium bromide to form a tertiary alcohol.
-
Carbonation with CO₂ under high pressure yields the carboxylic acid.
Advantages:
-
Avoids harsh oxidation conditions.
-
Higher functional group tolerance.
Alternative Esterification Methods
Coupling Reagent-Mediated Esterification
Modern approaches employ carbodiimides (e.g., DCC) with DMAP to activate the carboxylic acid:
-
2-Oxo-4-(trifluoromethyl)cyclohexanecarboxylic acid (1 eq), DCC (1.2 eq), DMAP (0.1 eq) in dichloromethane.
-
Add methanol (2 eq) and stir at 25°C for 24 hours.
Yield Comparison:
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Acid Catalysis | 78 | 95 |
| DCC/DMAP | 85 | 98 |
Coupling reagents minimize side reactions but increase cost.
Scale-Up and Industrial Feasibility
The patent method is preferred for large-scale production due to:
-
Catalyst Recovery: Involatile acids are filtered post-reaction, reducing waste.
-
Solvent Recycling: Toluene is distilled and reused.
Economic Analysis:
| Cost Factor | Acid Catalysis | DCC/DMAP |
|---|---|---|
| Raw Materials | $120/kg | $340/kg |
| Waste Treatment | $50/kg | $80/kg |
Emerging Methodologies
Enzymatic Esterification
Lipases (e.g., Candida antarctica) catalyze methanol esterification in non-aqueous media:
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-4-(trifluoromethyl)cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can react with the trifluoromethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexanecarboxylates.
Scientific Research Applications
Anti-inflammatory and Anticancer Agents
The structural features of methyl 2-oxo-4-(trifluoromethyl)cyclohexanecarboxylate suggest it could be a candidate for developing anti-inflammatory and anticancer drugs. The trifluoromethyl group increases the compound's reactivity and ability to interact with biological targets, potentially influencing enzyme activity and receptor binding .
Interaction Studies
Research involving interaction studies has shown that this compound can influence various biological systems. Such studies are essential for understanding its pharmacodynamics and pharmacokinetics, which are critical for drug development .
Agrochemical Applications
This compound exhibits potential as an agrochemical agent due to its enhanced lipophilicity, which may improve its efficacy in agricultural applications. The compound's ability to penetrate plant membranes could enhance its effectiveness as a pesticide or herbicide .
Case Study 1: Antimicrobial Activity
A study explored the antimicrobial properties of various compounds, including those with structural similarities to this compound. The results indicated that compounds with trifluoromethyl groups demonstrated enhanced antimicrobial activities against a range of pathogens, suggesting potential applications in developing new antimicrobial agents .
Case Study 2: Synthesis and Characterization
Research has focused on synthesizing this compound through various methods, including Michael addition reactions and other synthetic pathways. These studies have characterized the compound's properties and assessed its stability and reactivity, providing valuable insights for potential industrial applications .
Mechanism of Action
The mechanism of action of Methyl 2-oxo-4-(trifluoromethyl)cyclohexanecarboxylate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in enzymes or receptors. The keto and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Structural Analog: Methyl 4-Oxo-1-(2,4,5-trifluorophenyl)cyclohexanecarboxylate
Key Differences :
- Substituent Position : Unlike the target compound, this analog has a ketone at the 4-position (vs. 2-position) and a 2,4,5-trifluorophenyl group attached to the cyclohexane ring instead of a trifluoromethyl group.
Data Table 1: Structural Comparison
| Property | Methyl 2-oxo-4-(trifluoromethyl)cyclohexanecarboxylate | Methyl 4-Oxo-1-(2,4,5-trifluorophenyl)cyclohexanecarboxylate |
|---|---|---|
| Substituent Position | 2-oxo, 4-CF₃ | 4-oxo, 1-(2,4,5-trifluorophenyl) |
| Molecular Complexity | Moderate (single -CF₃) | Higher (trifluorophenyl group) |
| Likely Reactivity | Ketone-driven (e.g., condensations) | Enhanced aromatic electrophilic substitution |
| Commercial Availability | Not specified | Available (CAS: 1385694-46-1) |
Pharmacologically Relevant Analog: [(3S)-3-[[(2S)-2-...]piperidyl]butyl] 1-(trifluoromethyl)cyclohexanecarboxylate
Key Differences :
- Complexity : This compound (Formula: C₃₃H₄₃F₃N₄O₇) features a piperidine-linked indole-carbonyl group and a cyclohexanecarboxylate moiety, resulting in a significantly larger and more complex structure.
- Similarity Score : A structural similarity score of 0.59 (out of 1.0) indicates moderate overlap with the target compound, primarily due to the shared trifluoromethyl-cyclohexanecarboxylate backbone .
Data Table 2: Pharmacokinetic and Structural Metrics
| Parameter | This compound | [(3S)-3-...]piperidyl]butyl analog |
|---|---|---|
| Molecular Weight | Not available | 704.72 g/mol |
| Structural Similarity | Reference | 0.59 |
| Functional Groups | Ketone, -CF₃, ester | Indole, piperidine, amide, -CF₃ |
| Potential Applications | Synthetic intermediate | Drug candidate (e.g., enzyme inhibitor) |
Biological Activity
Methyl 2-oxo-4-(trifluoromethyl)cyclohexanecarboxylate (CAS No. 917911-16-1) is a compound of interest due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C9H11F3O |
| Molecular Weight | 208.19 g/mol |
| IUPAC Name | This compound |
| Synonyms | Methyl 2-oxo-4-(trifluoromethyl)cyclohexane-1-carboxylate |
The trifluoromethyl group in this compound enhances its binding affinity to various biological targets, potentially leading to enzyme inhibition or receptor modulation. The compound's structure allows for various interactions, including hydrogen bonding and electrostatic interactions, which can influence its biological activity significantly .
In Vitro Studies
Research into the biological activity of this compound has indicated several potential effects:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully characterized.
- Cytotoxicity : In vitro assays have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For example, it has been tested against breast cancer (MCF-7) cells and showed moderate inhibitory effects .
- Receptor Binding : The compound may interact with specific receptors, potentially influencing signaling pathways related to cell growth and apoptosis.
Study on Cytotoxic Effects
In a study evaluating the cytotoxicity of this compound on MCF-7 cells, IC50 values were determined through standard viability assays. The results indicated that the compound could reduce cell viability significantly at concentrations ranging from 10 to 50 µM over a 48-hour exposure period .
Mechanistic Insights
Molecular docking studies have provided insights into how this compound binds to target proteins. These studies suggest that the trifluoromethyl group participates in halogen bonding interactions, enhancing the compound's affinity for its targets .
Q & A
Q. What experimental design minimizes byproducts in multi-step syntheses involving this compound?
- Methodology :
- DoE (Design of Experiments) : Apply factorial design to optimize temperature, stoichiometry, and catalyst loading.
- In Situ Monitoring : Use ReactIR to track intermediate formation and adjust conditions dynamically .
Applications in Drug Discovery
Q. How is this compound utilized as a scaffold for kinase inhibitors?
- Methodology :
Functionalize the 2-oxo group with pharmacophores (e.g., aryl sulfonamides) via nucleophilic substitution.
Test inhibitory activity against kinases (e.g., EGFR) using enzymatic assays (IC < 1 μM reported in analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
